4-Iodobenzo[b]thiophene-2-carboxamidine
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Overview
Description
4-Iodobenzo[B]Thiophene-2-Carboxamidine is an organic compound belonging to the class of 1-benzothiophenes, which are aromatic heterocyclic compounds containing the Benzo[B]Thiophene ring system . This compound is characterized by its unique structure, which includes an iodine atom and a carboxamidine group attached to the benzothiophene ring . It has a molecular formula of C9H8IN2S and a molecular weight of approximately 303.143 Da .
Preparation Methods
The synthesis of 4-Iodobenzo[B]Thiophene-2-Carboxamidine typically involves multi-step organic reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity . Industrial production methods may involve optimized reaction conditions and scalable processes to produce the compound in larger quantities .
Chemical Reactions Analysis
4-Iodobenzo[B]Thiophene-2-Carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzothiophene ring.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodobenzo[B]Thiophene-2-Carboxamidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Iodobenzo[B]Thiophene-2-Carboxamidine involves its interaction with specific molecular targets, such as enzymes . For example, it has been shown to inhibit urokinase-type plasminogen activator (uPA), a protease associated with tumor metastasis and invasion . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects .
Comparison with Similar Compounds
4-Iodobenzo[B]Thiophene-2-Carboxamidine can be compared with other similar compounds, such as:
Benzo[B]Thiophene-2-Carboxamidine: Lacks the iodine atom, which may affect its reactivity and biological activity.
Thieno[2,3-B]Pyridine-2-Carboxamidine: Contains a different heterocyclic ring system, leading to variations in its chemical and biological properties.
Benzamidine: A simpler structure with different functional groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C9H8IN2S+ |
---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
[amino-(4-iodo-1-benzothiophen-2-yl)methylidene]azanium |
InChI |
InChI=1S/C9H7IN2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H3,11,12)/p+1 |
InChI Key |
YERQOXAYAFWFEJ-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=[NH2+])N)C(=C1)I |
Synonyms |
4-iodine-benzo(b)thiophene-2-carboxamidine 4-iodobenzo(b)thiophene-2-carboxamidine B 428 B-428 B428 |
Origin of Product |
United States |
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